8-Methylchromane

Description

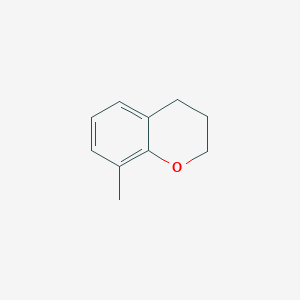

8-Methylchromane (CAS Ref: 10-F690465) is a bicyclic organic compound consisting of a benzene ring fused to a partially saturated pyran ring (chromane backbone) with a methyl group substituted at the 8-position (Figure 1). Its structure is derived from chromane (2H-1-benzopyran), a scaffold prevalent in natural products and pharmaceuticals. The methyl group at position 8 introduces steric and electronic effects that influence its physicochemical properties, such as solubility, stability, and reactivity.

For example, describes the synthesis of 8-aminochromane derivatives via nitro group reduction (SnCl₂ in ethanol) and subsequent functionalization . Similarly, this compound could be synthesized through alkylation of a chromane precursor at the 8-position.

Applications: Chromane derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound’s commercial availability () suggests its utility as a building block in medicinal chemistry and materials science .

Properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMXTBDQYVVEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288788 | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-72-3 | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylchromane can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethoxybenzene with propylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, followed by cyclization to form the chromane ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For instance, one method includes the use of hydrogen fluoride and acetic acid, followed by amalgamated zinc and aqueous hydrochloric acid. Another method involves the use of phosphorus pentoxide and benzene .

Chemical Reactions Analysis

Types of Reactions: 8-Methylchromane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chromanones or chromones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed:

Oxidation: Chromanones and chromones.

Reduction: Dihydro derivatives.

Substitution: Halogenated chromanes.

Scientific Research Applications

8-Methylchromane has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Studies have shown its potential as an antioxidant and radical scavenger.

Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.

Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism by which 8-Methylchromane exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural Analogues of Chromane Derivatives

The following compounds share structural similarities with 8-Methylchromane but differ in substituents, ring saturation, or fused rings:

Tables :

- Table 1: Structural and synthetic comparison of chromane derivatives.

- Figure 1: Chemical structure of this compound.

Biological Activity

8-Methylchromane, a derivative of the chromane family, has garnered attention in recent years for its diverse biological activities. This article compiles findings from various studies to elucidate its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chroman backbone with a methyl group at the 8-position. Its molecular formula is , and it exhibits properties that make it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its protective effects against various diseases .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, including those involved in metabolic pathways. For instance, it has shown potential in inhibiting monoamine oxidase (MAO), which is important for neurotransmitter metabolism.

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. Studies report that it can inhibit the growth of bacteria such as Clostridium perfringens and Salmonella enterica, indicating its potential use in treating bacterial infections .

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like Trolox .

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Trolox | 12.0 |

Enzyme Inhibition Studies

In a neuropharmacological study, this compound was shown to inhibit MAO activity significantly, leading to increased levels of serotonin in animal models. This suggests its potential utility in treating mood disorders.

Antimicrobial Efficacy

The antimicrobial effectiveness of this compound was assessed through Minimum Inhibitory Concentration (MIC) tests against several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Clostridium perfringens | 5.0 |

| Salmonella enterica | 62.5 |

These findings support the compound's potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.